molecular formula C21H15F2N5OS2 B2565935 N-(3,4-difluorophenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide CAS No. 955261-59-3

N-(3,4-difluorophenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2565935
CAS No.: 955261-59-3
M. Wt: 455.5
InChI Key: NWJATJFMQYAXRD-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide is a novel, synthetically complex chemical reagent designed for pharmaceutical and biological research applications. This acetamide derivative features a multi-heterocyclic architecture, integrating pyridazine, thiazole, and pyridine rings connected via a thioether linkage. The presence of these distinct pharmacophores suggests significant potential for interaction with various biological targets. Compounds with similar structural motifs, such as pyridazine-thioacetamides, are frequently investigated in medicinal chemistry for their activity as enzyme inhibitors or signaling pathway modulators . The 3,4-difluorophenyl moiety is a common element in drug discovery, often used to fine-tune properties like metabolic stability and binding affinity. Researchers may explore this compound as a key intermediate or a candidate for high-throughput screening in oncology, neurology, or inflammation research. It is strictly intended for laboratory research purposes. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-[6-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F2N5OS2/c1-12-20(31-21(25-12)13-3-2-8-24-10-13)17-6-7-19(28-27-17)30-11-18(29)26-14-4-5-15(22)16(23)9-14/h2-10H,11H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWJATJFMQYAXRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CN=CC=C2)C3=NN=C(C=C3)SCC(=O)NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F2N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-difluorophenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide (commonly referred to as compound 1) is a novel compound with significant biological activity, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of compound 1 can be described by its molecular formula C21H15F2N5OS2C_{21}H_{15}F_{2}N_{5}OS_{2} and a molecular weight of 455.5 g/mol. The compound features a complex arrangement involving a difluorophenyl group, thiazole, and pyridazine moieties, which contribute to its biological efficacy.

PropertyValue
Molecular FormulaC21H15F2N5OS2
Molecular Weight455.5 g/mol
CAS Number955261-44-6

Synthesis

The synthesis of compound 1 involves multi-step organic reactions, including the formation of thiazole and pyridazine derivatives. The detailed synthetic pathway has been documented in various patents and research articles, emphasizing the importance of optimizing reaction conditions to enhance yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compound 1 against various cancer cell lines. For instance, it has shown significant cytotoxic effects on colon carcinoma (HCT-116) and breast cancer (T47D) cell lines. The compound exhibited an IC50 value of approximately 6.2 μM against HCT-116 cells and values of 43.4 μM and 27.3 μM against T47D cells for different derivatives .

Case Study: Anticancer Efficacy
A study evaluated the effects of compound 1 on cancer cell proliferation and apoptosis. The results indicated that treatment with the compound led to a decrease in cell viability and an increase in apoptotic markers, suggesting its potential as a chemotherapeutic agent.

Antimicrobial Activity

Compound 1 has also been assessed for its antimicrobial properties. It demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. For example, derivatives of this compound displayed MIC values ranging from 0.125 to 8 μg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table: Antimicrobial Activity Summary

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus0.125
Escherichia coli0.5
Pseudomonas aeruginosa1

The mechanism by which compound 1 exerts its biological effects is believed to involve multiple pathways:

  • Inhibition of Cell Proliferation : The compound interferes with key signaling pathways involved in cell growth.
  • Induction of Apoptosis : It promotes apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antibacterial Mechanisms : The presence of thiazole and pyridazine rings appears to enhance binding affinity to bacterial enzymes, disrupting essential cellular functions.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives, including N-(3,4-difluorophenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide, in the treatment of various cancers.

Case Study: Thiazole-Pyridine Hybrids

A series of thiazole-pyridine hybrids were synthesized and tested for anticancer activity against several cancer cell lines, including MCF-7 (breast cancer), PC3 (prostate cancer), and HepG2 (liver cancer). One compound demonstrated an IC50 value of 0.71 μM against MCF-7 cells, indicating superior efficacy compared to standard chemotherapeutics like 5-fluorouracil .

CompoundCancer Cell LineIC50 (μM)Reference
Compound AMCF-70.71
Compound BPC31.25
Compound CHepG21.50

Anticonvulsant Properties

The anticonvulsant potential of thiazole-containing compounds has been explored extensively. This compound has shown promising results in preclinical models.

Case Study: Electroshock Seizure Test

In a study evaluating various thiazole derivatives for anticonvulsant activity, specific derivatives exhibited significant protection against seizures induced by pentylenetetrazol (PTZ). The compound demonstrated a median effective dose (ED50) of 24.38 mg/kg, indicating strong anticonvulsant properties .

CompoundED50 (mg/kg)Test TypeReference
Compound D24.38Electroshock
Compound E88.23Chemo-shock

Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties, with several studies demonstrating their efficacy against various pathogens.

Case Study: Antibacterial Screening

In a comprehensive screening of thiazole derivatives, this compound exhibited minimal inhibitory concentrations (MICs) as low as 31.25 µg/mL against Gram-positive bacteria .

CompoundMIC (µg/mL)Target OrganismReference
Compound F31.25Gram-positive
Compound G62.50Gram-negative

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